Dehydro-Gamma-Tocopherol

Description

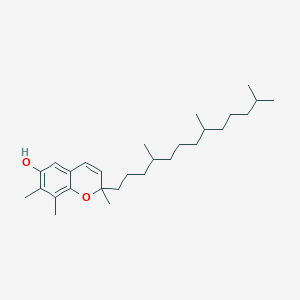

Dehydro-gamma-tocopherol (DγT) is a derivative of gamma-tocopherol (γT), a major form of vitamin E in diets, particularly in the United States. While γT is recognized for its anti-inflammatory and antioxidant properties , DγT is a dehydrogenated metabolite formed via oxidative processes. Limited direct studies on DγT exist, but its parent compound, γT, has been extensively researched for its unique roles in neutralizing reactive nitrogen species (RNS) and modulating inflammatory pathways .

Properties

Molecular Formula |

C28H46O2 |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol |

InChI |

InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h16,18-22,29H,8-15,17H2,1-7H3 |

InChI Key |

BIXWVSLNTIFDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

| Property | Gamma-Tocopherol (γT) | Alpha-Tocopherol (αT) | Dehydro-Gamma-Tocopherol (DγT) |

|---|---|---|---|

| Methylation Pattern | 7,8-dimethyl chromanol | 5,7,8-trimethyl chromanol | Dehydrogenated chromanol |

| Antioxidant Targets | RNS, lipid peroxyl radicals | Lipid peroxyl radicals | Likely RNS, unstable intermediates |

| Metabolites | γ-CEHC (natriuretic metabolite) | α-CEHC (less bioactive) | Not well-characterized |

| Plasma Half-Life | Shorter due to rapid metabolism | Longer due to TTP-mediated retention | Likely shorter than γT |

Key Findings :

- γT is more effective than αT in scavenging RNS like peroxynitrite, which contributes to its anti-inflammatory effects .

- DγT’s dehydrogenated structure may reduce its stability but enhance its reactivity with specific oxidants .

Bioavailability and Metabolism

- γT vs. αT : αT is preferentially retained in plasma via the α-tocopherol transfer protein (TTP), whereas γT is rapidly metabolized to γ-CEHC, a natriuretic agent . High-dose αT supplementation reduces plasma γT levels by 50–70%, indicating competitive absorption .

- DγT: Limited data exist, but its formation likely occurs during γT oxidation.

Anti-Inflammatory Effects

- γT inhibits cyclooxygenase (COX)-mediated prostaglandin E2 (PGE2) and 5-lipoxygenase (5-LOX)-derived leukotriene B4 (LTB4), reducing inflammation in rodent models .

- αT lacks these effects and may even interfere with γT’s anti-inflammatory activity when co-administered .

Cancer Prevention

- High γT levels correlate with a 5-fold reduction in prostate cancer risk, especially when combined with αT and selenium .

- αT alone shows inconsistent cancer-protective effects, possibly due to its interference with γT metabolism .

Cardiovascular and Metabolic Roles

Clinical and Dietary Implications

- γT-Rich Diets : Associated with reduced risks of inflammation-driven diseases (e.g., prostate cancer, atherosclerosis) .

- αT Supplements : May deplete γT levels, undermining its benefits. Combined αT + γT supplementation is recommended for balanced effects .

- DγT : Requires further study to determine its role as a biomarker or therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.